molecular formula C10H9ClO3 B12115979 3-Chloro-5-cyclopropoxybenzoic acid

3-Chloro-5-cyclopropoxybenzoic acid

Katalognummer: B12115979
Molekulargewicht: 212.63 g/mol
InChI-Schlüssel: MFWCSDPMPJBQKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5-cyclopropoxybenzoic acid is an organic compound with the molecular formula C10H9ClO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom at the 3-position and a cyclopropoxy group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chlorobenzoic acid.

    Cyclopropylation: The 3-chlorobenzoic acid undergoes a cyclopropylation reaction to introduce the cyclopropoxy group at the 5-position. This can be achieved using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Oxidation: The final step involves the oxidation of the intermediate product to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 3-substituted-5-cyclopropoxybenzoic acids.

    Oxidation: Products may include carboxylic acids or ketones, depending on the extent of oxidation.

    Esterification: Esters of this compound.

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-cyclopropoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-cyclopropoxybenzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-5-methylbenzoic acid: Similar structure but with a methyl group instead of a cyclopropoxy group.

    3-Chloro-5-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    3-Chloro-5-propoxybenzoic acid: Similar structure but with a propoxy group instead of a cyclopropoxy group.

Uniqueness

3-Chloro-5-cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs

Eigenschaften

Molekularformel

C10H9ClO3

Molekulargewicht

212.63 g/mol

IUPAC-Name

3-chloro-5-cyclopropyloxybenzoic acid

InChI

InChI=1S/C10H9ClO3/c11-7-3-6(10(12)13)4-9(5-7)14-8-1-2-8/h3-5,8H,1-2H2,(H,12,13)

InChI-Schlüssel

MFWCSDPMPJBQKH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=CC(=CC(=C2)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.